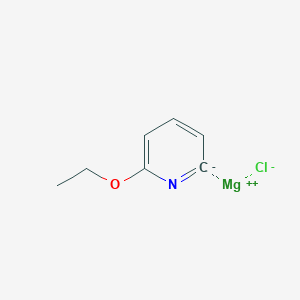
(6-Ethoxypyridin-2-yl)magnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-ethoxypyridin-2-yl)magnesium chloride, 0.25 M in tetrahydrofuran, is a specialized organometallic reagent. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a Grignard reagent, which means it is highly reactive and can be used to introduce the (6-ethoxypyridin-2-yl) group into various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-ethoxypyridin-2-yl)magnesium chloride typically involves the reaction of 6-ethoxypyridine with magnesium in the presence of anhydrous tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistency and yield. The product is often supplied as a solution in tetrahydrofuran to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
(6-ethoxypyridin-2-yl)magnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
The reactions involving this compound typically require:
- Anhydrous conditions to prevent hydrolysis.
- Inert atmosphere to avoid oxidation.
- Catalysts such as copper or palladium in some coupling reactions.
Major Products
The major products formed from reactions with this compound include:
- Secondary and tertiary alcohols from nucleophilic addition to carbonyl compounds.
- Substituted aromatic and heteroaromatic compounds from substitution reactions.
- Complex organic frameworks from coupling reactions.
Scientific Research Applications
(6-ethoxypyridin-2-yl)magnesium chloride is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for constructing complex organic molecules.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is employed in the preparation of novel materials with specific properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical transformations.
Mechanism of Action
The mechanism of action of (6-ethoxypyridin-2-yl)magnesium chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium chloride: Another Grignard reagent used for similar types of reactions.
Ethylmagnesium bromide: A simpler Grignard reagent with a similar reactivity profile.
(2-thienyl)magnesium chloride: A heteroaromatic Grignard reagent used in organic synthesis.
Uniqueness
(6-ethoxypyridin-2-yl)magnesium chloride is unique due to the presence of the ethoxy group on the pyridine ring, which can influence the reactivity and selectivity of the reagent. This makes it particularly useful for specific synthetic applications where other Grignard reagents may not be as effective.
Properties
Molecular Formula |
C7H8ClMgNO |
|---|---|
Molecular Weight |
181.90 g/mol |
IUPAC Name |
magnesium;6-ethoxy-2H-pyridin-2-ide;chloride |
InChI |
InChI=1S/C7H8NO.ClH.Mg/c1-2-9-7-5-3-4-6-8-7;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RVDJLWPKFRMATE-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C[C-]=N1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















